5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Curcumin” , is a natural polyphenol derived from the rhizomes of Curcuma longa, commonly known as turmeric. Curcumin has a bright yellow color and has been used for centuries in traditional medicine and culinary practices. Its chemical structure is complex, containing multiple functional groups that contribute to its diverse properties.
Preparation Methods
a. Synthetic Routes: Curcumin can be synthesized through various methods, including:
Extraction from Turmeric: The most common method involves extracting curcuminoids from turmeric rhizomes using organic solvents like ethanol or acetone.
Laboratory Synthesis: Chemical synthesis involves condensation reactions between vanillin and ferulic acid derivatives.
Biological Synthesis: Some microorganisms can produce curcumin through enzymatic pathways.
b. Reaction Conditions: The laboratory synthesis typically proceeds under mild conditions, with reagents like acetic anhydride and boron trifluoride acting as catalysts. The yield depends on the specific synthetic route.
c. Industrial Production: Industrial production of curcumin involves large-scale extraction from turmeric. The process includes solvent extraction, purification, and crystallization.
Chemical Reactions Analysis
Curcumin undergoes several reactions:
Oxidation: Curcumin can be oxidized to form various derivatives, such as demethoxycurcumin and bisdemethoxycurcumin.
Reduction: Reduction of curcumin yields tetrahydrocurcumin, which lacks the conjugated double bonds.
Substitution: Curcumin can undergo nucleophilic substitution reactions at its phenolic hydroxyl groups.
Major Products: The major products depend on reaction conditions and substituents. For example, demethoxycurcumin is a common product.
Scientific Research Applications
Curcumin has extensive applications:
Anti-Inflammatory: Curcumin exhibits anti-inflammatory effects by inhibiting NF-κB and COX-2 pathways.
Antioxidant: It scavenges free radicals and protects against oxidative stress.
Cancer Research: Curcumin shows promise in cancer prevention and treatment due to its effects on cell signaling pathways.
Neuroprotection: It may protect against neurodegenerative diseases.
Cardiovascular Health: Curcumin has potential cardiovascular benefits.
Mechanism of Action
Curcumin’s mechanisms involve:
Modulation of Gene Expression: It affects transcription factors and gene expression.
Protein Kinase Inhibition: Curcumin inhibits kinases involved in inflammation and cell proliferation.
ROS Scavenging: It reduces reactive oxygen species.
Anti-Amyloid Properties: Curcumin interacts with amyloid proteins.
Comparison with Similar Compounds
Curcumin’s uniqueness lies in its multifaceted properties. Similar compounds include:
Resveratrol: Found in red wine, it shares antioxidant properties.
Quercetin: A flavonoid with anti-inflammatory effects.
Epigallocatechin Gallate (EGCG): Present in green tea, it has diverse health benefits.
: Aggarwal, B. B., & Harikumar, K. B. (2009). Potential therapeutic effects of curcumin, the anti-inflammatory agent, against neurodegenerative, cardiovascular, pulmonary, metabolic, autoimmune, and neoplastic diseases. The International Journal of Biochemistry & Cell Biology, 41(1), 40–59. : Priyadarsini, K. I. (2014). The chemistry of curcumin: from extraction to therapeutic agent. Molecules, 19(12), 20091–20112. : Gupta, S. C., Patchva, S., & Aggarwal, B. B. (2013). Therapeutic roles of curcumin: lessons learned from clinical trials. The AAPS Journal, 15(1), 195–218.
Properties
Molecular Formula |
C21H21N3O4 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C21H21N3O4/c1-12-3-8-16(26)15(11-12)18-17-19(23-22-18)21(27)24(9-10-25)20(17)13-4-6-14(28-2)7-5-13/h3-8,11,20,25-26H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
GSGKMGLCKCTLQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.